molecular formula C20H16N2O4 B6395569 2-(4-Cbz-Aminopheny)nicotinic acid CAS No. 1261968-87-9

2-(4-Cbz-Aminopheny)nicotinic acid

Cat. No.: B6395569
CAS No.: 1261968-87-9
M. Wt: 348.4 g/mol
InChI Key: OBXAVXYENRXLFJ-UHFFFAOYSA-N
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Description

2-(4-Cbz-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a carbobenzyloxy (Cbz)-protected amino group at the para position of the phenyl ring attached to the pyridine core. The Cbz group (benzyloxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection for further functionalization.

Properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)17-7-4-12-21-18(17)15-8-10-16(11-9-15)22-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXAVXYENRXLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Cbz-Aminopheny)nicotinic acid typically involves the reaction of 4-aminobenzoic acid with nicotinic acid derivatives under specific conditions. One common method involves the use of suitable aldehydes and hydrazides in organic solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .

Chemical Reactions Analysis

2-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Key Structural Features :

  • Nicotinic acid core : Provides a carboxylic acid group at position 3 of the pyridine ring, enabling hydrogen bonding and metal coordination.
  • Substitution pattern : The para position of the phenyl ring ensures minimal steric hindrance, favoring interactions with biological targets or materials.

Comparative Analysis with Similar Compounds

The table below compares 2-(4-Cbz-Aminophenyl)nicotinic acid with key analogs, highlighting structural differences and functional implications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Cbz-Aminophenyl)nicotinic acid C₂₀H₁₈N₂O₄ 4-Cbz-aminophenyl ~350.4 Enhanced stability due to Cbz protection; potential prodrug applications N/A
2-[(2,4-Dimethylphenyl)amino]nicotinic acid C₁₄H₁₄N₂O₂ 2,4-Dimethylphenylamino 242.27 Used in proteomics; hydrolytically labile amide bond
2-Amino-5-(4-benzyloxyphenyl)nicotinic acid C₁₉H₁₆N₂O₃ 4-Benzyloxyphenyl at position 5 320.3 Antimicrobial and anti-inflammatory potential
2-(4-Fluorophenoxy)nicotinic acid C₁₂H₈FNO₃ 4-Fluorophenoxy 245.2 Increased lipophilicity and metabolic stability
2-(Benzylamino)nicotinic acid C₁₃H₁₂N₂O₂ Benzylamino 228.25 Improved solubility; explored in CNS-targeted drug design
2-(Cyclohexylamino)nicotinic acid C₁₂H₁₆N₂O₂ Cyclohexylamino 220.27 Enhanced binding affinity due to aliphatic substituent

Key Comparisons:

Substituent Effects on Stability: The Cbz group in 2-(4-Cbz-Aminophenyl)nicotinic acid offers superior hydrolytic stability compared to the dimethylphenylamino group in , which undergoes acid/base hydrolysis.

Lipophilicity and Bioavailability: The fluorophenoxy group in enhances lipophilicity (logP ~2.1), whereas the Cbz group may result in intermediate logP values (~2.5–3.0), balancing solubility and absorption. Cyclohexylamino substituents () exhibit higher logP (~2.8) but lack the aromatic stacking capability of the Cbz group.

Biological Activity: Benzylamino derivatives () show moderate anti-inflammatory activity (IC₅₀ ~50 μM), while Cbz-protected analogs might act as prodrugs, releasing active amines upon enzymatic cleavage. Methylsulfonylphenyl analogs () demonstrate potent antimicrobial activity (MIC ~8 µg/mL), suggesting that electron-withdrawing groups like Cbz could modulate target binding.

Contradictions and Limitations :

  • While associates fluorinated groups with stability, indicates that electron-withdrawing groups like sulfonyl may enhance biological activity. The Cbz group’s dual aromatic and carbonyl components require empirical validation to resolve these interactions.

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